4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid
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Overview
Description
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiazole ring, followed by the introduction of the carbamoyl and oxycarbonylamino groups. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]benzoic acid
- 2-[2-(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid
Uniqueness
What sets 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid apart from similar compounds is its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H30N4O5S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H30N4O5S/c1-11(2)14-20-12(10-28-14)9-22(6)16(25)21-13(15(23)24)7-8-19-17(26)27-18(3,4)5/h10-11,13H,7-9H2,1-6H3,(H,19,26)(H,21,25)(H,23,24) |
InChI Key |
KIOPGGXBQSZTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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